molecular formula C15H17NO3 B13713844 3-Amino-4-(7-methoxy-2-naphthyl)butyric Acid

3-Amino-4-(7-methoxy-2-naphthyl)butyric Acid

Cat. No.: B13713844
M. Wt: 259.30 g/mol
InChI Key: DNPFUOIRAJAABD-UHFFFAOYSA-N
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Description

3-Amino-4-(7-methoxy-2-naphthyl)butyric acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a naphthyl group, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(7-methoxy-2-naphthyl)butyric acid typically involves multi-step organic reactionsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(7-methoxy-2-naphthyl)butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-4-(7-methoxy-2-naphthyl)butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-(7-methoxy-2-naphthyl)butyric acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the naphthyl group can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(7-methoxy-2-naphthyl)butyric acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

3-amino-4-(7-methoxynaphthalen-2-yl)butanoic acid

InChI

InChI=1S/C15H17NO3/c1-19-14-5-4-11-3-2-10(6-12(11)8-14)7-13(16)9-15(17)18/h2-6,8,13H,7,9,16H2,1H3,(H,17,18)

InChI Key

DNPFUOIRAJAABD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2)CC(CC(=O)O)N)C=C1

Origin of Product

United States

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